molecular formula C14H21N3O5 B13881808 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole

5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole

Cat. No.: B13881808
M. Wt: 311.33 g/mol
InChI Key: QUKDVRCUOIZDIW-UHFFFAOYSA-N
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Description

5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of nitro and oxane groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of oxane groups: The oxane groups can be introduced through nucleophilic substitution reactions using appropriate oxane derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxane groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, alcohols, amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole: can be compared with other nitro-substituted pyrazoles or oxane-containing pyrazoles.

    Unique Features: The presence of both nitro and oxane groups may impart unique reactivity and biological activity compared to other pyrazoles.

List of Similar Compounds

  • 5-nitro-1-(oxan-2-yl)pyrazole
  • 3-(oxan-2-yloxymethyl)pyrazole
  • 5-amino-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole

InChI

InChI=1S/C14H21N3O5/c18-17(19)12-9-11(10-22-14-6-2-4-8-21-14)15-16(12)13-5-1-3-7-20-13/h9,13-14H,1-8,10H2

InChI Key

QUKDVRCUOIZDIW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)COC3CCCCO3)[N+](=O)[O-]

Origin of Product

United States

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